molecular formula C9H5F3N2O2 B13683032 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid

8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid

Cat. No.: B13683032
M. Wt: 230.14 g/mol
InChI Key: CVZMFQAWXTZJRW-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For instance, cyclocondensation reactions can be employed to form the imidazo[1,5-a]pyridine ring system by reacting appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in the context of anti-tuberculosis activity, the compound may inhibit key enzymes involved in the bacterial cell wall synthesis .

Comparison with Similar Compounds

8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-2-1-3-14-6(5)4-13-7(14)8(15)16/h1-4H,(H,15,16)

InChI Key

CVZMFQAWXTZJRW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)C(=C1)C(F)(F)F

Origin of Product

United States

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